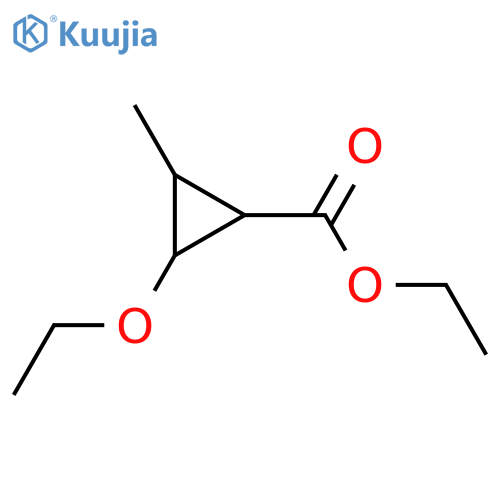Cas no 1212192-55-6 (Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate)

1212192-55-6 structure
商品名:Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate
CAS番号:1212192-55-6
MF:C9H16O3
メガワット:172.221543312073
MDL:MFCD11858175
CID:5206460
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate
- ethyl2-ethoxy-3-methylcyclopropane-1-carboxylate
- Cyclopropanecarboxylic acid, 2-ethoxy-3-methyl-, ethyl ester
- Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate
-
- MDL: MFCD11858175
- インチ: 1S/C9H16O3/c1-4-11-8-6(3)7(8)9(10)12-5-2/h6-8H,4-5H2,1-3H3
- InChIKey: BEEHYERTKDYDLR-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C(C(=O)OCC)C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 35.5
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-88794-0.25g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 0.25g |
$670.0 | 2023-09-01 | ||
| Enamine | EN300-88794-0.1g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 0.1g |
$640.0 | 2023-09-01 | ||
| Enamine | EN300-88794-2.5g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 2.5g |
$1428.0 | 2023-09-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361843-250mg |
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 95% | 250mg |
¥15678.00 | 2024-08-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01107462-1g |
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 95% | 1g |
¥3031.0 | 2023-04-05 | |
| Enamine | EN300-88794-0.5g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 0.5g |
$699.0 | 2023-09-01 | ||
| Enamine | EN300-88794-10.0g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Enamine | EN300-88794-5g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 5g |
$2110.0 | 2023-09-01 | ||
| Enamine | EN300-88794-10g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 10g |
$3131.0 | 2023-09-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361843-2.5g |
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 95% | 2.5g |
¥33415.00 | 2024-08-09 |
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate 関連文献
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
1212192-55-6 (Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate) 関連製品
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
